Diastereomeric Ratio in Cobalt(III) Complex Formation: 94% Abundance of the N(R)-Isomer
In the formation of a cobalt(III) complex with (R)-2-methylaziridine (R-meaz), the two possible diastereomers arising from the chiral nitrogen center, N(R) and N(S), are not formed in equal amounts. The N(R)-isomer is significantly more stable and constitutes approximately 94% of the isomeric mixture, as determined by x-ray crystallography and molecular mechanics calculations [1]. This contrasts with a hypothetical non-stereoselective complexation or the use of the (S)-enantiomer, which would yield a different diastereomeric profile.
| Evidence Dimension | Diastereomeric Abundance in Co(III) Complex |
|---|---|
| Target Compound Data | N(R)-isomer: ~94% abundance |
| Comparator Or Baseline | N(S)-isomer: ~6% abundance (inferred from 94%) |
| Quantified Difference | N(R)-isomer is ~15.7 times more abundant than N(S)-isomer |
| Conditions | [Co(R-meaz)(NH3)5]3+ complex in aqueous solution; isomers separated by column chromatography |
Why This Matters
The pronounced diastereoselectivity ensures a highly uniform coordination environment, which is critical for developing well-defined chiral catalysts and understanding stereoelectronic effects in transition metal chemistry.
- [1] Kojima, M., et al. (1997). Stereochemistry of (R)-2-Methylaziridine Complexes of Cobalt(III) and Dimerization of the Ligand. Journal of Coordination Chemistry, 42(1-2), 95-106. View Source
